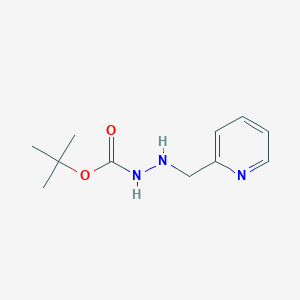
1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate is an organic compound with the molecular formula C17H21N3O2This compound is characterized by its white to pale yellow solid appearance and is slightly soluble in DMSO and methanol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate involves multiple steps:
Step 1: 4-(2-Pyridinyl)benzaldehyde is reacted with tert-butyl carbazate in ethanol under reflux conditions for 4 hours. The reaction mixture is then cooled to 40°C, and ice is added.
Step 2: The product from Step 1 is dissolved in methanol and treated with 20% palladium on carbon under hydrogenation conditions at 10 psi for 4 hours. The reaction mixture is filtered through diatomaceous earth, and the solvent is removed by rotary evaporation.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives with various functional groups.
科学研究应用
1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
作用机制
The mechanism of action of 1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .
相似化合物的比较
Similar Compounds
- tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate
- tert-Butyl 2-(5-(hydroxymethyl)-2-pyrimidinyl)hydrazinecarboxylate
- Phenol, 2,4-Bis(1,1-Dimethylethyl)
Uniqueness
1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate is unique due to its specific structure, which includes a pyridine ring and a hydrazinecarboxylate group. This structure allows for versatile chemical reactivity and the ability to form stable complexes with various molecular targets. Its applications in drug development and enzyme inhibition studies further highlight its significance in scientific research .
属性
IUPAC Name |
tert-butyl N-(pyridin-2-ylmethylamino)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-13-8-9-6-4-5-7-12-9/h4-7,13H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFYZYSCSUCADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














